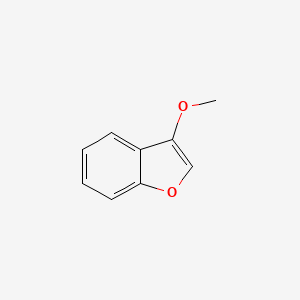

Benzofuran, 3-methoxy-

Description

Contextualization within Heterocyclic Chemistry and Organic Synthesis Research

Benzofuran (B130515), a heterocyclic compound composed of a fused benzene (B151609) and furan (B31954) ring, represents a fundamental scaffold in the vast field of heterocyclic chemistry. nih.govresearchgate.net These compounds are ubiquitous, found extensively in a variety of biologically active natural products and as key components in synthetic materials. nih.govnih.govrsc.org The benzofuran nucleus is considered a "privileged structure" in drug discovery, making it a frequent target for organic synthesis. rsc.orgrsc.org The development of efficient synthetic methods for constructing the benzofuran framework is a significant focus of research. researchgate.netrsc.orgacs.org

Within this context, 3-methoxybenzofuran serves as a crucial intermediate and versatile building block. researchgate.netiosrjournals.org Its structure is utilized in the synthesis of more complex organic molecules and heterocyclic systems. researchgate.netiosrjournals.org For instance, research has detailed the synthesis of 3-methoxybenzofuran-2-carbamates and carbamides through the Curtius rearrangement of 3-methoxybenzofuran-2-carbonylazide. researchgate.net Furthermore, it has been used as a foundational moiety that is fused with other heterocyclic structures, such as thiazolidin-4-one substituted 1,2,4-triazoles, to create novel compounds for biological screening. iosrjournals.org The synthesis of various benzofuran derivatives, including those with a methoxy (B1213986) group, is an active area of investigation, with numerous strategies being developed, such as palladium-copper-catalyzed reactions and intramolecular cyclizations. acs.org

Academic Significance of Benzofuran, 3-methoxy- and its Benzofuran Scaffolds

The academic significance of the benzofuran scaffold is immense, primarily due to the wide spectrum of pharmacological activities exhibited by its derivatives. nih.govrsc.org These activities include antimicrobial, anti-inflammatory, antitumor, antioxidant, and antiviral properties, among others. nih.govrsc.orgresearchgate.nettandfonline.com This broad utility has made benzofurans a major source for drug design and development. nih.govnih.gov

Derivatives incorporating the 3-methoxybenzofuran unit have demonstrated specific and noteworthy biological activities. Research has shown that compounds synthesized from 3-methoxybenzofuran exhibit significant antimicrobial properties. For example, when the 3-methoxybenzofuran moiety is combined with a thiazolidin-4-one substituted 1,2,4-triazole, the resulting fused molecule shows a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative bacteria. iosrjournals.org Similarly, various 3-methoxybenzofuran-2-carbamates and carbamides have been synthesized and screened for their antimicrobial potential. researchgate.net Other complex derivatives, such as bis[2-(4'-aryl-1',2',4'-triazol-5'-yl)-3-methoxybenzofuran] sulphides and disulphides, also display considerable antibacterial activity. researchgate.net

Beyond antimicrobial applications, methoxy-substituted benzofurans are explored in oncology research. In one study, a benzofuran derivative featuring a 3-methoxy group on a phenyl ring proved to be the most potent compound against lung cancer cell lines A549 and NCI-H23 when compared to other analogues. tandfonline.com Other related methoxybenzofuran structures have been investigated for their potential as anti-HIV agents, amyloid imaging agents for Alzheimer's disease, and for their anti-inflammatory and anti-metastasis effects. uaeu.ac.aemums.ac.irnih.govnih.gov The anxiolytic, anticonvulsant, and antioxidant properties of 1-(4-methoxybenzofuran-5-yl)-3-phenylpropane-1,3-dione have also been reported. japsonline.com

The following table summarizes the observed biological activities of various benzofuran derivatives featuring a methoxy group, as documented in scientific literature.

| Compound Class/Derivative | Biological Activity Investigated | Reference(s) |

| 3-Methoxybenzofuran fused with thiazolidin-4-one substituted 1,2,4-triazole | Broad-spectrum antibacterial | iosrjournals.org |

| 3-Methoxybenzofuran-2-carbamates and carbamides | Antimicrobial | researchgate.net |

| Bis[2-(4'-aryl-1',2',4'-triazol-5'-yl)-3-methoxybenzofuran] sulphides and disulphides | Antibacterial | researchgate.net |

| Benzofuran derivative with a 3-methoxy group on a phenyl ring | Antiproliferative (Lung Cancer) | tandfonline.com |

| 1-(4-Methoxybenzofuran-5-yl)-3-phenylpropane-1,3-dione | Anxiolytic, Anticonvulsant, Antioxidant | japsonline.com |

| N-(5-Methoxy-benzofuran-3-yl)-acetamide | Antimicrobial, Anticancer | evitachem.com |

| Ethyl 3-bromomethyl-6-methoxycoumarlate | Anti-HIV | uaeu.ac.ae |

| 5-(2-amimo-4-styryl pyrimidine-4-yl)-4-methoxybenzofuran-6-ol | Amyloid Imaging (Alzheimer's) | mums.ac.ir |

| 2-(4-Hydroxyphenyl)-5-(3-hydroxypropenyl)-7-methoxybenzofuran | Anti-inflammatory | nih.gov |

| 2-(4-Benzyloxy-3-methoxyphenyl)-5-(carbethoxyethylene)-7-methoxy-benzofuran | Anti-metastasis (Hepatocellular Carcinoma) | nih.gov |

This table is generated based on the data available in the referenced search results.

Historical Development of Research on Benzofuran, 3-methoxy- Analogues

The history of benzofuran research dates back to 1870, when Perkin first accomplished the synthesis of the core benzofuran ring. acs.org For many years, interest in benzofuran analogues was often linked to natural products. Some methoxy-containing benzofurans, like 1-(4-methoxybenzofuran-5-yl)-3-phenylpropane-1,3-dione, were traditionally extracted from plants and used in folk medicine for conditions such as bronchitis and rheumatic joints. japsonline.com

The latter half of the 20th century saw a rise in systematic synthetic and medicinal chemistry research on benzofuran derivatives. A 1988 publication, for example, described an improved synthetic route to 3-substituted 7-methoxybenzofurans, highlighting them as useful intermediates for preparing morphine analogues. acs.org This indicates that by this time, methoxybenzofurans were recognized as valuable synthetic targets.

Entering the 21st century, research continued to build on this foundation, with a significant focus on the biological activities of newly synthesized analogues. Studies from the early 2000s detailed the synthesis of 3-methoxybenzofuran carbamates and triazole derivatives, consistently evaluating them for antimicrobial properties. researchgate.netresearchgate.net This trend has persisted and expanded, with recent reviews from 2017, 2019, and 2024 summarizing the continuous development of novel synthetic strategies and the ever-widening scope of biological applications for benzofuran derivatives. rsc.orgrsc.orgacs.org The ongoing research underscores a sustained academic interest in harnessing the chemical versatility of the benzofuran scaffold and its methoxy-substituted analogues for potential therapeutic applications. rsc.org

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-methoxy-1-benzofuran | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O2/c1-10-9-6-11-8-5-3-2-4-7(8)9/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAYJARJAAOYQJT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=COC2=CC=CC=C21 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40495219 | |

| Record name | 3-Methoxy-1-benzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40495219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63923-68-2 | |

| Record name | 3-Methoxybenzofuran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63923-68-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methoxy-1-benzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40495219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Benzofuran, 3 Methoxy and Analogues

Classical and Established Synthetic Routes to the Benzofuran (B130515), 3-methoxy- Core

Traditional methods for constructing the 3-methoxybenzofuran core often rely on cyclization and condensation reactions, as well as multi-step sequences that have been well-established in the field.

Cyclization Reactions in Benzofuran, 3-methoxy- Synthesis

Intramolecular cyclization is a cornerstone in the synthesis of benzofurans. A common strategy involves the cyclization of appropriately substituted phenols. For instance, the cyclization of ortho-alkenyl phenols can yield benzofuran structures. rsc.org While some methods require a stoichiometric amount of a hydrogen acceptor, recent advancements have focused on oxidative C-H functionalization without such reagents. rsc.org

Another classical approach is the Perkin rearrangement, which can be adapted for benzofuran synthesis. Furthermore, the cyclization of o-hydroxyphenyl ketones or related derivatives serves as a reliable route to the benzofuran core. A facile transition-metal-free method for the synthesis of benzofurans has been developed via the potassium t-butoxide promoted intramolecular cyclization of o-bromobenzylketones, which tolerates a wide range of substrates. researchgate.net

The use of electrophile-induced cyclization has also been reported. For example, dimethyl(methylthio)sulfonium (B1224233) tetrafluoroborate (B81430) can induce the cyclization of o-alkynyl anisoles to form 2,3-disubstituted benzofurans under ambient conditions with excellent yields. rsc.org

Condensation Strategies for Benzofuran, 3-methoxy- Precursors

Condensation reactions are pivotal in building the precursors necessary for the ultimate formation of the 3-methoxybenzofuran ring system. A key example is the Claisen condensation of acetyl-methoxy-diphenylbenzofurans with ethyl oxalate (B1200264) to prepare ethyl 4-(2,3-diphenyl-5-methoxybenzofuran-6-yl)- and 4-(2,3-diphenyl-6-methoxybenzofuran-5-yl)-2,4-diketobutanoates. chemicalpapers.com

Another illustrative synthesis involves the condensation of ethyl bromomalonate with methyl salicylate (B1505791) in the presence of anhydrous potassium carbonate to prepare 2-carbethoxy-3(2H)benzofuranone. connectjournals.com This intermediate is then methylated to afford 2-carbethoxy-3-methoxybenzofuran. connectjournals.com This subsequent product can be further reacted with hydrazine (B178648) hydrate (B1144303) to form 3-methoxybenzofuran-2-carbohydrazide, which then undergoes condensation with various substituted benzaldehydes. connectjournals.com

Furthermore, the condensation of benzofuran-3(2H)-ones with aryl aldehydes is a convenient and practical method for synthesizing aurones, which are benzylidenebenzofuran-3(2H)-ones. arkat-usa.org This reaction can be catalyzed by acids or bases under various conditions. arkat-usa.org

Multi-Step Reaction Sequences Leading to Benzofuran, 3-methoxy- Scaffolds

The construction of complex benzofuran, 3-methoxy- scaffolds often necessitates multi-step synthetic sequences. These sequences allow for the precise installation of various functional groups on the benzofuran core. For example, the synthesis of N,N-dimethyl-2-(5-methoxybenzofuran-3-yl)ethanamine hydrochloride would typically start from benzofuran precursors and involve a series of reactions including alkylation, etherification, and reduction, followed by the introduction of the ethanamine side chain and N,N-dimethylation. ontosight.ai

A reported multi-step synthesis of N-aryl-7-methoxybenzo[b]furo[3,2-d]pyrimidin-4-amines starts with 3-amino-6-methoxybenzofuran-2-carbonitrile. nih.gov This precursor reacts with dimethylformamide dimethylacetal to form an intermediate which is then condensed with various anilines. nih.gov

Another example is a four-step total synthesis of the natural product coumestrol, which utilizes a potassium t-butoxide promoted intramolecular cyclization of an o-bromobenzylketone as a key step. researchgate.net The synthesis of 2-(3,4-dihydroxybenzylidene)-5-methoxybenzofuran-3(2H)-one also involves multi-step organic synthesis methods starting from appropriate precursors. ontosight.ai

Modern Catalytic Approaches to Benzofuran, 3-methoxy- Derivatization

Modern synthetic chemistry has seen a surge in the use of catalytic methods, particularly those involving transition metals, to achieve efficient and selective derivatization of the benzofuran, 3-methoxy- core.

Transition Metal-Mediated Transformations for Benzofuran, 3-methoxy- Synthesis

Transition metal catalysis offers powerful tools for the synthesis and functionalization of benzofurans. rsc.org Various transition metals, including palladium, nickel, iron, and copper, have been employed to catalyze a range of transformations leading to benzofuran derivatives. rsc.orgorganic-chemistry.orgchinesechemsoc.orgchemrxiv.org

Nickel-catalyzed reactions have been developed for the synthesis of 3-aryl benzofurans from ortho-alkenyl phenols via intramolecular dehydrogenative coupling, using molecular oxygen as the oxidant. rsc.org Nickel catalysis has also been utilized for the boron insertion into the C2–O bond of benzofurans and for the reductive ring-opening of benzofurans. chinesechemsoc.orgacs.org Iron, being an abundant and eco-friendly metal, has been explored for the skeletal editing of benzofurans. chinesechemsoc.org

Palladium catalysis is arguably the most versatile and widely used transition metal-based methodology for the synthesis of benzofurans. organic-chemistry.org Palladium-catalyzed reactions, such as the Sonogashira and Suzuki couplings, are instrumental in forming key carbon-carbon bonds required for the benzofuran skeleton. rsc.orgorganic-chemistry.org

A one-pot synthesis of various benzofurans can be achieved via Sonogashira cross-coupling reactions catalyzed by palladium nanoparticles under ambient conditions. organic-chemistry.org This method demonstrates good tolerance for both electron-rich and electron-deficient substrates. organic-chemistry.org Palladium(II) acetate (B1210297) has been used to catalyze the C-H arylation of benzofurans with triarylantimony difluorides for the synthesis of 2-arylbenzofurans. mdpi.com

Palladium-catalyzed cyclization reactions are also prevalent. For example, a three-component synthesis of benzofurans involves a palladium-catalyzed insertion of paraformaldehyde. rsc.org Another protocol describes the synthesis of silyl (B83357) benzofurans via a palladium-catalyzed tandem cyclization and silylation of 1,6-enynes and disilanes. rsc.org Furthermore, palladium-catalyzed intramolecular aza-Wacker-type cyclization of vinyl cyclopropanecarboxamides provides access to aza[3.1.0]bicycles. nih.gov

Below is a table summarizing some palladium-catalyzed reactions for benzofuran synthesis:

| Reaction Type | Catalyst/Reagents | Starting Materials | Product Type | Ref |

| Sonogashira Coupling | Palladium Nanoparticles, PPh₃ | 2-Iodophenols, Terminal Alkynes | Substituted Benzofurans | organic-chemistry.org |

| C-H Arylation | Pd(OAc)₂, Ag₂CO₃ | Benzofurans, Triarylantimony Difluorides | 2-Arylbenzofurans | mdpi.com |

| Paraformaldehyde Insertion | Pd(OAc)₂, DPE-phos | 2-Bromophenols, Paraformaldehyde, α-Bromo Ketones | 2-Acylbenzofurans | rsc.org |

| Tandem Cyclization/Silylation | Pd(OAc)₂, Ligand | 1,6-Enynes, Disilanes | Silyl Benzofurans | rsc.org |

| Intramolecular Cyclization | Pd(OAc)₂, K₂CO₃ | Substituted Phenols | 3-Chloro-5-methoxybenzofuran |

Copper-Based Catalysis in Benzofuran, 3-methoxy- Synthesis

Copper catalysis represents a cost-effective and versatile tool for the construction of the benzofuran ring system, primarily through intramolecular C-O bond formation. One-pot processes utilizing non-precious transition metals have been developed for the synthesis of benzofurans from readily available 1-aryl or 1-alkylketones. These methods often involve a sequential reaction where an iron(III) catalyst facilitates a regioselective halogenation of the aryl ring, followed by a copper-catalyzed intramolecular O-arylation to form the benzofuran core.

In a notable one-pot process, an iron(III)-catalyzed iodination of a ketone substrate is followed by a copper-catalyzed cyclization. It has been demonstrated that even trace amounts of copper (as low as 14 ppm) can effectively catalyze the intramolecular C–O bond forming cyclization step. nih.gov For instance, the synthesis of 2-arylbenzo[b]furans has been achieved from 1-arylketone substrates bearing a variety of substituents, showcasing the method's tolerance for both electron-donating and electron-withdrawing groups. nih.gov While this C7a–O bond forming approach is powerful, its efficiency can be limited by the electronic nature of the starting arene, with electron-rich systems being required for highly regioselective and efficient iron(III)-catalyzed halogenation. nih.gov

This dual catalytic system has also been successfully applied to the synthesis of 2,3-dihydrobenzofurans. Starting from substrates like 3-methoxyphenylethan-2′-ol, a one-pot, two-step method involving iron(III)-catalyzed aryl ring activation and subsequent copper(I)-catalyzed C–O bond formation yields the corresponding dihydrobenzofuran. researchgate.net The general applicability and functional group tolerance of this iron and copper-catalyzed method highlight its utility in generating a diverse range of O-heterocyclic scaffolds. researchgate.net

Table 1: Examples of Copper-Catalyzed Benzofuran Synthesis

| Starting Material | Catalyst System | Product | Yield | Reference |

|---|---|---|---|---|

| 1-Arylketones | Fe(III) (iodination), Cu(I) (cyclization) | 2-Arylbenzo[b]furans | 55–75% | nih.gov |

| 3-Methoxyphenylethan-2′-ol | Fe(III) (iodination), Cu(I) (cyclization) | 2,3-Dihydro-5-methoxybenzofuran | N/A | researchgate.net |

Rhodium-Catalyzed Annulation and C-H Activation Pathways

Rhodium catalysis has emerged as a powerful strategy for the synthesis of complex heterocyclic systems through C-H activation and annulation cascades. These methods offer high atom economy and allow for the construction of substituted benzofurans from simple precursors. Rhodium(III)-catalyzed oxidative annulation, for example, enables the direct formation of spirocyclic isobenzofuranones through the C-H activation of benzoic acids and their coupling with diazo compounds. nih.gov This process integrates C-H activation and dearomatization to build complex spiro-fused ring systems. nih.gov

While direct synthesis of 3-methoxybenzofuran via this specific pathway is not explicitly detailed, the principles are broadly applicable. The general mechanism involves the formation of a rhodacycle intermediate via C-H activation of an aromatic substrate. This intermediate can then be trapped by a coupling partner, such as a diazo compound or an alkyne, leading to annulation and formation of the fused heterocyclic product. nih.govnih.gov Such strategies provide a direct route to functionalized benzofuranones and related structures with good functional group tolerance. nih.gov The versatility of rhodium catalysis is further demonstrated in its application to the dearomative cyclopropanation of heterocycles and the synthesis of various substituted benzofurans, including 6-methoxybenzofuran. researchgate.net

Organocatalysis and Metal-Free Protocols in Benzofuran, 3-methoxy- Production

In alignment with the principles of green chemistry, organocatalysis and metal-free synthetic routes have gained significant traction. researchgate.net These methods avoid the use of potentially toxic and expensive transition metals, relying instead on small organic molecules to catalyze reactions. chemrxiv.org

Organocatalytic strategies have been successfully employed to construct complex benzofuran-containing scaffolds. For example, an enantioselective approach to cyclopenta[b]benzofurans uses a dual catalytic system of a Brønsted base (quinine) and an N-heterocyclic carbene (NHC). nih.govresearchgate.net This one-pot, intramolecular double cyclization of ortho-substituted cinnamaldehydes proceeds via a stereoselective Michael addition followed by a benzoin (B196080) condensation, yielding the fused benzofuran products in good yields and with excellent stereoselectivity. nih.gov

Other metal-free approaches include iodine-mediated electrophilic cyclization for the synthesis of 3-chalcogen substituted benzo[b]furans. beilstein-journals.org Furthermore, tandem reactions catalyzed by organic bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can produce δ-sultone-fused benzofurans from β-arylethenesulfonyl fluorides and benzofuran-3(2H)-ones. thieme-connect.com These reactions proceed through a Michael addition followed by an intramolecular cyclization. thieme-connect.com A concise and efficient metal-free pathway to 2-substituted methyl benzo[b]furan-3-carboxylates has also been developed, offering a cost-effective alternative to transition metal-catalyzed methods. researchgate.net

Table 2: Organocatalysts in Benzofuran-Related Synthesis

| Catalyst Type | Reaction | Substrates | Product Type | Reference |

|---|---|---|---|---|

| Brønsted Base & NHC | Intramolecular Double Cyclization | o-Substituted Cinnamaldehydes | Cyclopenta[b]benzofurans | nih.govresearchgate.net |

| Bifunctional Squaramide | [4+2] Cyclization | Benzofuran-derived Azadienes & Azlactones | Benzofuran-fused Heterocycles | beilstein-journals.org |

| Guanidine | (4+1) Cyclization | Benzofuran-derived Azadienes & 3-Chlorooxindoles | Spirooxindole Derivatives | beilstein-journals.org |

Regio- and Stereoselective Syntheses of Benzofuran, 3-methoxy- Derivatives

The control of regioselectivity and stereoselectivity is paramount in modern organic synthesis, particularly for producing complex, biologically active molecules. Various catalytic systems have been developed to achieve high levels of control in the synthesis of substituted benzofurans.

Palladium-catalyzed carboannulation of propargyl carbonates with nucleophiles provides an efficient route to indene (B144670) and benzo[b]furan derivatives with high regio- and stereoselectivity. Similarly, cascade cyclocarbopalladation of N-propargyl-2-iodobenzamides, followed by Suzuki–Miyaura coupling, allows for the regio- and stereoselective synthesis of complex dihydroisoquinolin-1-ones, demonstrating the power of palladium catalysis in controlling isomeric outcomes.

Organocatalysis is also a premier tool for achieving high stereocontrol. The asymmetric [4+2] cycloaddition of aurone-derived 1-azadienes with 3-vinylindoles, catalyzed by a chiral phosphoric acid, yields benzofuran-fused tetrahydropyridines with three contiguous stereocenters in excellent diastereoselectivities and high enantioselectivities. beilstein-journals.org The catalyst activates both the azadiene and the vinylindole via hydrogen bonding, orchestrating a highly ordered transition state that dictates the stereochemical outcome. beilstein-journals.org Another example is the highly regioselective synthesis of dispiroheterocycles containing an aurone (B1235358) scaffold via a three-component 1,3-dipolar cycloaddition reaction, which proceeds in excellent yields. These methods highlight the capacity of both metal and organocatalysis to precisely construct complex molecular architectures based on the benzofuran core.

Functionalization and Post-Synthetic Modification of Benzofuran, 3-methoxy-

Post-synthetic modification of the pre-formed benzofuran ring is a crucial strategy for generating molecular diversity and accessing a wide range of derivatives for various applications.

Electrophilic and Nucleophilic Substitution Reactions on Benzofuran, 3-methoxy-

The reactivity of the benzofuran ring towards substitution reactions is governed by the electronic properties of the heterocyclic system and its substituents. In electrophilic aromatic substitution, the π-electron-rich benzofuran ring acts as a nucleophile. beilstein-journals.org The presence of the ether oxygen in the furan (B31954) ring and the 3-methoxy group both act as electron-donating groups, activating the ring system towards electrophilic attack. The directing effects of these groups would typically favor substitution at specific positions on the benzene (B151609) and furan rings.

Conversely, nucleophilic aromatic substitution (NAS) occurs when an electron-poor aromatic ring is attacked by a nucleophile. For a molecule like 3-methoxybenzofuran, NAS would generally require the presence of strong electron-withdrawing groups on the aromatic ring to facilitate the reaction. The substitution of groups at the 3-position, such as a chloro group, can occur through nucleophilic substitution reactions. thieme-connect.com The amino group on a 3-aminobenzofuran derivative can also undergo nucleophilic substitution. beilstein-journals.org

Ring Expansion and Rearrangement Strategies for Benzofuran, 3-methoxy- Derivatives

Ring expansion and rearrangement reactions provide pathways to transform the benzofuran scaffold into larger or more complex heterocyclic systems. These reactions are often driven by the release of ring strain or the formation of a more stable carbocation intermediate. For example, a furan ring expansion approach has been utilized in the synthesis of novel pyridazino-psoralen derivatives.

Strategies involving the rearrangement of α-(iodophenyl)-β-oxoesters can lead to the formation of [b]-annulated 2,3-dihydrobenzofuran (B1216630) ring systems. These products can then be further derivatized. For instance, acid-catalyzed reactions can introduce new aromatic rings or other functional groups, showcasing the versatility of the benzofuran core as a template for building more elaborate structures. While direct examples involving 3-methoxybenzofuran are specific, the general principles of carbocation-mediated rearrangements, such as 1,2-alkyl shifts, are fundamental to these transformations, allowing for the conversion of smaller rings into more stable, larger ones.

Chemical Reactivity and Transformation Mechanisms of Benzofuran, 3 Methoxy

Mechanistic Investigations of Intramolecular Cyclization and Isomerization

Intramolecular cyclization reactions are fundamental to constructing complex polycyclic systems from simpler benzofuran (B130515) precursors. The methoxy (B1213986) group often plays a crucial role in directing the course of these reactions.

One area of investigation involves the synthesis of 3-aryl benzofurans through the intramolecular oxidative cyclization of ortho-alkenyl phenols. A nickel-catalyzed method has been developed that utilizes simple oxygen as the sole oxidant, avoiding the need for sacrificial hydrogen acceptors like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone). rsc.orgrsc.org This process is believed to proceed via a dehydrogenative coupling mechanism, proving effective for creating various 3-arylbenzofuran derivatives in good yields. rsc.orgrsc.org

Base-promoted intramolecular cyclizations also provide a facile route to the benzofuran core. For instance, the reaction of o-bromobenzylketones promoted by potassium t-butoxide can yield substituted benzofurans. researchgate.net Mechanistic studies suggest that such reactions can proceed through dihydrobenzofuran intermediates. In one case, the reaction involving 3-methyl-5-nitro-2,3-dihydrobenzofuran-2-carboxylic acid was examined under different basic conditions. researchgate.net The use of a strong base like triethylamine (B128534) led exclusively to 3-methyl-5-nitrobenzofuran-2-carboxylic acid, whereas the presence of acetic acid favored the formation of 3-methyl-5-nitrobenzofuran. researchgate.net This highlights the delicate balance of reaction conditions in determining the final product structure.

Furthermore, attempts to perform intramolecular cyclizations on more complex 3-methoxybenzofuran derivatives can sometimes lead to unexpected products, offering valuable mechanistic insights. For example, the treatment of 2-[(6-methoxybenzofuran-2-carbonyl)-amino]benzoic acid with polyphosphoric acid (PPA) did not yield the expected seven-membered ring but instead resulted in the formation of a 2-(6'-Methoxybenzofuran)-3,1-benzoxazin-4-one. nih.gov This outcome suggests that the planned intramolecular Friedel-Crafts type acylation onto the benzoic acid ring was disfavored, and instead, cyclization occurred involving the amide nitrogen and the carboxylic acid.

| Precursor Type | Reaction Condition | Key Mechanistic Feature | Product Type |

| ortho-Alkenyl phenols | Nickel-catalysis, O₂ | Intramolecular dehydrogenative coupling | 3-Aryl benzofurans rsc.orgrsc.org |

| o-Bromobenzylketones | Potassium t-butoxide | Base-promoted intramolecular cyclization | Substituted benzofurans researchgate.net |

| 2-[(6-Methoxybenzofuran-2-carbonyl)-amino]benzoic acid | Polyphosphoric acid (PPA) | Cyclization via amide nitrogen | 3,1-Benzoxazin-4-one nih.gov |

Exploration of Intermolecular Reactions of Benzofuran, 3-methoxy-

The 3-methoxybenzofuran nucleus participates in a variety of intermolecular reactions, leveraging the reactivity of both the furan (B31954) and benzene (B151609) moieties. The Curtius rearrangement of 3-methoxybenzofuran-2-carbonylazide has been investigated in the presence of various nucleophiles, including ethanol, phenols, and aromatic amines. researchgate.net This reaction provides a pathway to 3-methoxybenzofuran-2-carbamates and carbamides, demonstrating the utility of the benzofuran core as a scaffold for generating diverse functionalized molecules. researchgate.net

Derivatives of 3-methoxybenzofuran also undergo classical organic reactions. For example, ethyl 4-(2,3-diphenyl-5-methoxybenzofuran-6-yl)-2,4-diketobutanoate, prepared via a Claisen condensation, serves as a versatile intermediate. chemicalpapers.com It readily reacts with nucleophiles like hydrazine (B178648) hydrate (B1144303) and hydroxylammonium chloride to form heterocyclic derivatives such as pyrazoles and isoxazoles, respectively. chemicalpapers.com Its reaction with various amines leads to the corresponding amides. chemicalpapers.com

The reactivity of the benzofuran ring system is also influenced by other substituents. In 3-chloro-5-methoxybenzofuran, the chlorine atom at the 3-position is susceptible to nucleophilic substitution reactions. smolecule.com The methoxy group itself can also be a site of transformation, such as demethylation, under appropriate conditions. smolecule.com

| Benzofuran Reactant | Reagent(s) | Reaction Type | Product(s) |

| 3-Methoxybenzofuran-2-carbonylazide | Ethanol, Phenols, Aromatic amines | Curtius Rearrangement | Carbamates, Carbamides researchgate.net |

| Ethyl 4-(2,3-diphenyl-5-methoxybenzofuran-6-yl)-2,4-diketobutanoate | Hydrazine hydrate | Heterocyclic condensation | Pyrazole derivatives chemicalpapers.com |

| Ethyl 4-(2,3-diphenyl-5-methoxybenzofuran-6-yl)-2,4-diketobutanoate | Hydroxylammonium chloride | Heterocyclic condensation | Isoxazole derivatives chemicalpapers.com |

| 3-Chloro-5-methoxybenzofuran | Strong nucleophiles | Nucleophilic substitution | Derivatives substituted at the 3-position smolecule.com |

Role of Functional Groups and Substituent Effects on Reactivity

The reactivity of the 3-methoxybenzofuran system is profoundly influenced by the electronic properties of its substituents. The methoxy group (-OCH₃) is a classic example of a substituent with opposing electronic effects. It is electron-withdrawing through the inductive effect (σI) due to the higher electronegativity of oxygen compared to carbon, but it is strongly electron-donating through the resonance effect (σR) due to the ability of the oxygen's lone pairs to delocalize into the aromatic system. viu.calibretexts.org

In electrophilic aromatic substitution reactions, the resonance effect of the methoxy group typically dominates, making it an activating group. youtube.comlibretexts.org This means that a methoxy-substituted benzene ring is more reactive towards electrophiles than benzene itself. libretexts.org The electron donation stabilizes the carbocation intermediate (the sigma complex), lowering the activation energy of the reaction. libretexts.org This activating nature is critical in many synthetic transformations involving the benzofuran core. For instance, the electron-donating methoxy group can facilitate reactions like the formation of the benzofuran-2-carboxylate ester via base-catalyzed intramolecular aldolization.

Conversely, electron-withdrawing groups, such as a nitro group (-NO₂), deactivate the aromatic ring towards electrophilic substitution. youtube.comdalalinstitute.com These groups pull electron density away from the ring through both inductive and resonance effects, destabilizing the carbocation intermediate and increasing the reaction's activation energy. dalalinstitute.com The interplay of these activating and deactivating groups on the benzofuran skeleton allows for fine-tuning of the molecule's reactivity and regioselectivity in various synthetic routes.

| Substituent | Inductive Effect (σI) | Resonance Effect (σR) | Overall Effect on Electrophilic Aromatic Substitution |

| Methoxy (-OCH₃) | Electron-withdrawing | Electron-donating (dominant) | Activating viu.calibretexts.orglibretexts.org |

| Nitro (-NO₂) | Electron-withdrawing | Electron-withdrawing | Deactivating youtube.comdalalinstitute.com |

| Alkyl (-R) | Electron-donating | Electron-donating | Activating libretexts.org |

| Halogen (-Cl, -Br) | Electron-withdrawing (dominant) | Electron-donating | Deactivating libretexts.org |

Reaction Pathway Elucidation through Intermediate Characterization

The identification and characterization of reaction intermediates are paramount for elucidating complex reaction pathways. In the study of benzofuran chemistry, the isolation of transient or unexpected species has provided critical insights into reaction mechanisms.

An illustrative case is the attempted intramolecular cyclization of 2-[(6-methoxybenzofuran-2-carbonyl)-amino]benzoic acid. nih.gov The initial goal was to synthesize a seven-membered ring system. However, the reaction with PPA yielded a 3,1-benzoxazin-4-one derivative (7a). The reaction pathway was elucidated by first isolating the intermediate N-(2-carboxyphenyl)-6-methoxybenzofuran-2-carboxamide (6). nih.gov Characterization of this acid intermediate (6) through spectroscopic methods (IR, ¹H-NMR, ¹³C-NMR, and MS) confirmed its structure. nih.gov Its subsequent conversion to the benzoxazinone (B8607429) (7a) upon heating with PPA clarified that the reaction proceeded via an intramolecular cyclodehydration involving the amide and carboxylic acid groups, rather than the anticipated Friedel-Crafts acylation. nih.gov

Similarly, investigations into base-promoted cyclizations have identified key intermediates that dictate the final product. In the synthesis of 3-methyl-5-nitrobenzofuran, the species 3-hydroxy-3-methyl-5-nitro-2,3-dihydrobenzofuran-2-carboxylic acid (4) was proposed as an intermediate. researchgate.net The stability and subsequent reaction of this intermediate under varying conditions (e.g., strong base vs. acidic workup) explain the formation of different final products, either the corresponding carboxylic acid or the decarboxylated benzofuran. researchgate.net These examples underscore the power of intermediate characterization in mapping out the intricate transformations of 3-methoxybenzofuran and its derivatives.

| Reaction | Intermediate(s) Characterized | Spectroscopic/Analytical Methods | Mechanistic Insight |

| PPA treatment of 2-[(6-methoxybenzofuran-2-carbonyl)-amino]benzoic acid | N-(2-carboxyphenyl)-6-methoxybenzofuran-2-carboxamide (6); 2-(6'-Methoxybenzofuran)-3,1-benzoxazin-4-one (7a) | IR, ¹H-NMR, ¹³C-NMR, MS, HRMS, Elemental Analysis nih.gov | Pathway proceeds via intramolecular cyclodehydration, not Friedel-Crafts acylation. nih.gov |

| Base-promoted synthesis of 3-methyl-5-nitrobenzofuran | 3-Hydroxy-3-methyl-5-nitro-2,3-dihydrobenzofuran-2-carboxylic acid (4) | Inferred from reaction outcomes under different conditions. researchgate.net | The fate of the hydroxylated dihydrobenzofuran intermediate determines the final product structure. researchgate.net |

| Synthesis of 2-(5-Methoxybenzofuran-3-yl)-N,N-dimethylethanamine | 3-(Chloromethyl)-5-methoxybenzofuran | Mentioned as a key intermediate for nucleophilic substitution. | Elucidates a stepwise pathway involving formation of a reactive electrophile followed by amination. |

Advanced Spectroscopic and Structural Elucidation Techniques for Benzofuran, 3 Methoxy

Nuclear Magnetic Resonance (NMR) Spectroscopy for Benzofuran (B130515), 3-methoxy- Structure Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including "Benzofuran, 3-methoxy-". By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for determining the carbon-hydrogen framework of a molecule. ucl.ac.uk The chemical shift (δ), reported in parts per million (ppm), indicates the electronic environment of a nucleus. pitt.edu For "Benzofuran, 3-methoxy-", the analysis of ¹H and ¹³C NMR spectra allows for the assignment of each hydrogen and carbon atom within the molecule.

In ¹³C NMR, the carbons of the benzofuran ring and the methoxy (B1213986) group will resonate at characteristic chemical shifts. Quaternary carbons, such as those in many functional groups, are readily detectable. ucl.ac.uk The chemical shifts are sensitive to the molecular geometry and the presence of substituents. ucl.ac.uk

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for Methoxybenzofuran Derivatives

| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |

| (2-bromo-phenyl)-(7-methoxy-benzofuran-2-yl)-methanone | CDCl₃ | 7.5 (d, J 10.0 Hz, 1H), 7.7–7.4 (m, 7H), 3.8 (s, 3H, OCH₃) | 184.8 (CO), 145.1, 139.2, 133.6, 131.9, 129.5, 127.3, 124.9, 121.6, 118.0, 115.3, 110.4, 56.2 (OCH₃) | beilstein-journals.org |

| (2-bromo-phenyl)-(6-methoxy-benzofuran-2-yl)-methanone | CDCl₃ | 7.7–7.4 (m, 5H), 7.2 (s, 1H), 7.1 (s, 1H), 6.9 (dd, J 6.0 and 3.0 Hz, 1H), 3.9 (s, 3H, OCH₃) | 183.9 (CO), 161.8, 158.3, 151.4, 139.7, 133.6, 131.8, 129.3, 127.2, 124.0, 120.5, 120.1, 118.9, 114.9, 95.7, 55.9 (OCH₃) | beilstein-journals.org |

| 5-Methoxybenzofuran-2-yl(2-bromophenyl)carbinol | CDCl₃ | 7.8 (d, J 12 Hz, 1H), 7.6 (dd, J 3.0 and 12.0 Hz, 1H), 7.4 (t, J 1.2 Hz, 1H), 7.2-7.0 (m, 2H), 6.9 (dd, J 3.0 and 12.0 Hz, 1H), 6.4 (s, 1H), 6.3 (s, 1H), 5.2 (s, 1H, CHOH), 3.8 (s, 3H, OCH₃) | 139.5, 132.9, 129.9, 128.7, 128.6, 127.9, 122.9, 119.5, 113.3, 111.9, 105.1, 103.9, 69.7 (CHOH), 56.1 (OCH₃) | beilstein-journals.org |

| 2-(5-Methoxy-1-benzofuran-3-yl)-N,N-dimethylethanamine HCl | CDCl₃ | Methoxy singlet at 3.8-3.9 ppm | Not explicitly detailed | dea.gov |

Note: This table presents data for related compounds to illustrate typical chemical shift ranges.

Two-dimensional (2D) NMR spectroscopy provides a deeper understanding of molecular structure by revealing correlations between different nuclei. asahilab.co.jp Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are invaluable for establishing the connectivity of atoms in "Benzofuran, 3-methoxy-".

COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. This helps to piece together the hydrogen framework of the molecule. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded ¹H and ¹³C nuclei, allowing for the unambiguous assignment of which protons are attached to which carbon atoms. dea.gov

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range couplings between ¹H and ¹³C nuclei, typically over two to three bonds. This is crucial for connecting different fragments of the molecule and for identifying quaternary carbons. dea.govresearchgate.net For example, an HMBC correlation between the methoxy protons and the C-3 carbon of the benzofuran ring would confirm the position of the methoxy group. researchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. amrutpharm.co.in It also provides information about the structure through the analysis of fragmentation patterns. chim.luacdlabs.com

For "Benzofuran, 3-methoxy-", the molecular ion peak (M+) in the mass spectrum would confirm its molecular weight. The ionization method used can influence the degree of fragmentation. Hard ionization techniques like electron ionization (EI) often lead to extensive fragmentation, providing a detailed "fingerprint" of the molecule. acdlabs.com Soft ionization methods result in less fragmentation and a more prominent molecular ion peak. acdlabs.com

The fragmentation pattern of "Benzofuran, 3-methoxy-" would likely involve characteristic losses. Aryl ethers are known to undergo cleavage of the C-O bond beta to the aromatic ring. miamioh.edu The loss of a methyl radical (•CH₃) from the methoxy group or the loss of carbon monoxide (CO) are also plausible fragmentation pathways. The analysis of these fragments helps to confirm the presence of the methoxy group and the benzofuran core.

Table 2: Illustrative Mass Spectrometry Data for a Methoxybenzofuran Derivative

| Compound | Ionization Method | Molecular Ion (m/z) | Key Fragments (m/z) | Reference |

| (Z)-2-(3-fluorobenzylidene)-7-methoxybenzofuran-3(2H)-one | Not Specified | 270 (M+, 100.0) | 254, 226, 170, 150, 122, 107, 92, 77 | scispace.com |

Note: This table shows data for a related compound to illustrate the type of information obtained from mass spectrometry.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Conformational Studies

Vibrational spectroscopy, which includes infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. edinst.com These techniques are complementary and provide valuable information about the functional groups present in a molecule. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. edinst.com For "Benzofuran, 3-methoxy-", the IR spectrum would show characteristic absorption bands for the C-O-C stretching of the ether and furan (B31954) ring, C=C stretching of the aromatic ring, and C-H stretching and bending vibrations.

Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of monochromatic light. edinst.com It is particularly sensitive to non-polar bonds and symmetric vibrations, making it complementary to IR spectroscopy. nih.gov For "Benzofuran, 3-methoxy-", Raman spectroscopy could provide further details about the skeletal vibrations of the benzofuran ring system.

Differences in the vibrational spectra can also be used to study different crystalline forms (polymorphs) of a compound, as intermolecular interactions in the crystal lattice can affect the vibrational frequencies. americanpharmaceuticalreview.com

Table 3: General IR Absorption Frequencies for Functional Groups Relevant to "Benzofuran, 3-methoxy-"

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretching | 3100 - 3000 |

| Alkyl C-H | Stretching | 3000 - 2850 |

| Aromatic C=C | Stretching | 1600 - 1450 |

| C-O (Ether) | Stretching | 1300 - 1000 |

Electronic Absorption Spectroscopy (UV-Vis) and Fluorescence Studies

Electronic absorption (UV-Vis) and fluorescence spectroscopy provide information about the electronic transitions within a molecule.

UV-Vis Spectroscopy: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the excitation of electrons to higher energy levels. The resulting spectrum can be used to study conjugated systems. The benzofuran ring system in "Benzofuran, 3-methoxy-" is expected to show characteristic absorption bands in the UV region. The position and intensity of these bands are sensitive to the substitution pattern on the ring.

Fluorescence Spectroscopy: Fluorescence is the emission of light from a molecule after it has absorbed light. mdpi.com Not all molecules fluoresce, but for those that do, fluorescence spectroscopy can be a very sensitive technique. biocompare.com It can provide information about the electronic structure of the excited state and can be used to study interactions with other molecules. Studies on related benzofuran derivatives have shown that they can exhibit fluorescence. researchgate.net For example, N-(2,5-dimethyl-pyrrol-1-yl)-2-(5-methoxybenzofuran-3-yl)acetamide has an absorption maximum at 293 nm in ethanol. researchgate.net

Computational Chemistry and Theoretical Investigations of Benzofuran, 3 Methoxy

Quantum Chemical Calculations (DFT, Ab Initio) for Ground State Properties

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule in its ground state. Methods like DFT have become standard for their balance of accuracy and computational cost, making them well-suited for studying heterocyclic systems like benzofuran (B130515) derivatives.

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry. This is achieved by finding the minimum energy structure on the potential energy surface.

For benzofuran derivatives, the benzofuran unit itself is typically found to be essentially planar. researchgate.net Theoretical calculations performed on similar structures, such as 2-phenylbenzofuran, using DFT methods with various functionals (like GGA-PBE, BVP86, and meta-GGA-TPSS) have shown good agreement between predicted and experimental geometric parameters, confirming the planarity of the fused ring system. physchemres.org

The electronic properties of a molecule are governed by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as Frontier Molecular Orbitals (FMOs). sci-hub.se The HOMO is the orbital from which an electron is most easily removed (acting as an electron donor), while the LUMO is the orbital that most readily accepts an electron (acting as an electron acceptor). ajchem-a.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for describing a molecule's chemical reactivity and kinetic stability. ajchem-a.comirjweb.com A small energy gap suggests that the molecule is more polarizable, more reactive, and is considered a "soft" molecule. irjweb.comjetir.org Conversely, a large energy gap implies high stability and lower chemical reactivity. irjweb.com

In a theoretical study on a novel benzofuran derivative, 7-methoxybenzofuran-2-carboxylic acid, the HOMO-LUMO energy gap was calculated to be 4.189 eV, indicating it to be a reactive species. jetir.org Analysis of the FMOs for Benzofuran, 3-methoxy- would reveal the distribution of electron density. Typically, for benzofuran systems, the HOMO is distributed over the entire molecule, while the LUMO may be concentrated on specific regions, indicating the sites for charge transfer.

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.388 |

| ELUMO | -2.199 |

| Energy Gap (ΔE) | 4.189 |

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. sci-hub.seuni-muenchen.de The MEP map illustrates the electrostatic potential on the surface of the molecule, typically color-coded to indicate different charge regions.

The color scheme conventionally uses red to denote regions of most negative electrostatic potential, which are rich in electrons and thus susceptible to electrophilic attack. jetir.orgdergipark.org.tr Blue regions represent the most positive electrostatic potential, indicating electron-deficient areas that are favorable for nucleophilic attack. jetir.orgdergipark.org.tr Green areas correspond to neutral potential.

For benzofuran derivatives, MEP analyses consistently show the most electronegative regions located over the oxygen atoms, particularly the furan (B31954) oxygen and any carbonyl or methoxy (B1213986) oxygens present. sci-hub.seresearchgate.net The hydrogen atoms, especially those on the aromatic ring, typically appear as the most electropositive regions. researchgate.net For Benzofuran, 3-methoxy-, an MEP map would likely highlight the oxygen atom of the methoxy group and the furan ring oxygen as primary sites for electrophilic interaction.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines interactions between filled (donor) and vacant (acceptor) orbitals, which can reveal information about charge transfer, hyperconjugation, and intermolecular interactions. nih.gov

The strength of these interactions is quantified by the second-order perturbation energy, E(2). A larger E(2) value indicates a more significant interaction between the electron donor and acceptor orbitals. nih.gov In molecules containing a methoxy group attached to an aromatic system, a key interaction is the hyperconjugation involving the lone pair electrons (n) of the oxygen atom and the antibonding π* orbitals of the aromatic ring (n→π*). nih.gov This delocalization of electron density stabilizes the molecule and influences its electronic properties. NBO analysis of Benzofuran, 3-methoxy- would quantify this and other intramolecular charge transfer interactions, providing insight into the stability conferred by the methoxy substituent.

Local and Global Reactivity Descriptors

Based on the energies of the frontier molecular orbitals, a set of global reactivity descriptors can be calculated to quantify the chemical behavior of a molecule. These descriptors, derived from conceptual DFT, provide a quantitative measure of reactivity. ajchem-a.comjetir.org

Key global reactivity descriptors include:

Ionization Potential (I): The energy required to remove an electron (I ≈ -EHOMO). ajchem-a.com

Electron Affinity (A): The energy released when an electron is added (A ≈ -ELUMO). ajchem-a.com

Electronegativity (χ): The ability of a molecule to attract electrons (χ = (I+A)/2). ajchem-a.com

Chemical Potential (μ): The negative of electronegativity (μ = -χ). ajchem-a.com

Chemical Hardness (η): A measure of resistance to charge transfer (η = (I-A)/2). Hard molecules have a large HOMO-LUMO gap. ajchem-a.comirjweb.com

Chemical Softness (S): The reciprocal of hardness (S = 1/2η). Soft molecules are more reactive. ajchem-a.com

Electrophilicity Index (ω): A measure of a molecule's ability to act as an electrophile (ω = μ²/2η). ajchem-a.comjetir.org

These parameters provide a comprehensive profile of a molecule's reactivity. For example, a high electrophilicity index suggests the molecule will behave as a strong electrophile in reactions. Local reactivity descriptors, such as Fukui functions, can also be calculated to identify the reactivity of specific atomic sites within the molecule. nih.gov

| Quantum Chemical Parameter | Calculated Value (eV) |

|---|---|

| Ionization Potential (I) | 6.388 |

| Electron Affinity (A) | 2.198 |

| Electronegativity (χ) | 4.293 |

| Chemical Potential (μ) | -4.293 |

| Hardness (η) | 2.095 |

| Softness (σ) | 0.239 |

| Electrophilicity Index (ω) | 4.398 |

Theoretical Spectroscopic Parameter Prediction and Experimental Validation

A powerful application of computational chemistry is the prediction of spectroscopic data, such as NMR chemical shifts and IR vibrational frequencies. jetir.org These theoretical spectra can be compared with experimental data to confirm the molecular structure and validate the computational method used.

DFT calculations can accurately predict ¹H and ¹³C NMR chemical shifts. In a study of 7-methoxybenzofuran-2-carboxylic acid, the theoretical ¹H NMR spectrum showed a singlet at 3.95 ppm for the methoxy protons, which correlated well with experimental findings. jetir.org Similarly, theoretical calculations of vibrational frequencies for benzofuran-linked chalcones have shown good agreement with experimental FT-IR spectra after applying appropriate scaling factors. researchgate.netsemanticscholar.org

For Benzofuran, 3-methoxy-, theoretical calculations would predict the characteristic ¹H NMR signal for the methoxy protons and the signals for the aromatic and furan ring protons. The calculated IR spectrum would show characteristic vibrational modes, such as C-O stretching for the ether linkages and C=C stretching for the aromatic system. Comparing these theoretical spectra with experimentally obtained data provides a robust method for structural confirmation.

Nonlinear Optical (NLO) Properties Theoretical Evaluation

Nonlinear optics describes the behavior of light in materials where the dielectric polarization responds nonlinearly to the electric field of the light, a phenomenon primarily observed with high-intensity light sources like lasers. wikipedia.org Materials with significant NLO properties are crucial for technologies such as optical switching and frequency conversion. mdpi.comsemanticscholar.org Theoretical evaluations of NLO properties typically involve quantum chemical calculations of parameters like the electric dipole moment (μ), polarizability (α), and the first and second hyperpolarizabilities (β and γ, respectively). researchgate.net

Computational studies on various benzofuran derivatives have indicated that the benzofuran scaffold can be a promising candidate for NLO materials. researchgate.netscispace.com The introduction of electron-donating groups, such as a methoxy group (-OCH₃), can influence the intramolecular charge transfer characteristics, which are often linked to enhanced NLO responses. scispace.com A theoretical study on a complex benzofuran derivative calculated the first static hyperpolarizability, second hyperpolarizability, polarizability, and electric dipole moment using DFT methods. rsc.org However, a specific theoretical evaluation of these NLO parameters for 3-methoxybenzofuran is not available in the reviewed literature. Such an investigation would require dedicated DFT or other high-level ab initio calculations to determine its potential for NLO applications.

Thermodynamic Parameters from Computational Studies

Computational thermochemistry involves calculating thermodynamic properties such as enthalpy of formation (ΔH_f), entropy (S), and Gibbs free energy (G) using theoretical methods. dtic.milnist.govcantera.orgvt.eduscribd.com These calculations are often performed using DFT and statistical mechanics principles. nih.govscirp.org The results provide fundamental data on the stability and reactivity of molecules.

While computational studies have reported thermodynamic parameters for various complex benzofuran and benzofuroxan (B160326) derivatives, rsc.orgnih.gov and for the parent 1-benzofuran molecule, researchgate.net specific computationally derived thermodynamic data for 3-methoxybenzofuran were not found in the surveyed literature. A typical computational study would optimize the geometry of 3-methoxybenzofuran and perform a frequency calculation at a specified level of theory (e.g., B3LYP/6-311++G(d,p)) to obtain these thermodynamic parameters at a given temperature. rsc.org

Mechanistic Biological Studies of Benzofuran, 3 Methoxy and Derivatives

Investigations into Molecular Mechanisms of Action in Biological Systems (non-human, non-clinical)

Derivatives of 3-methoxybenzofuran have been investigated for their interactions with a variety of biomolecules and cellular pathways, demonstrating a broad spectrum of inhibitory and binding activities.

Enzyme Inhibition: Certain benzofuran (B130515) derivatives have shown significant enzyme-inhibiting properties. A series of 3-arylbenzofuranone derivatives were evaluated for their ability to inhibit cholinesterases (ChEs) and monoamine oxidases (MAOs), enzymes implicated in the progression of Alzheimer's disease nih.gov. These compounds exhibited selective inhibitory activity against acetylcholinesterase (AChE), with some demonstrating potency comparable to the drug donepezil (B133215) nih.gov. Specifically, six 2-arylbenzofuran derivatives displayed more potent butyrylcholinesterase (BChE) inhibitory activity than the control, galantamine, while showing weak or no activity toward AChE mdpi.com. Another study identified benzofuran-3-yl-(indol-3-yl)maleimides (B10847031) as potent inhibitors of glycogen (B147801) synthase kinase-3β (GSK-3β), an enzyme involved in various cellular processes actuatetherapeutics.com.

Receptor Binding: The affinity of benzofuran derivatives for various receptors has been explored. Novel 3,4,7-trisubstituted benzofuran derivatives have been shown to selectively bind to the κ-opioid receptor (KOR) with moderate affinity, while showing no measurable binding to the μ-opioid receptor (MOR) jst.go.jp. Studies on benzofuran analogues of serotonin-related compounds revealed binding affinity for both 5-HT2 and 5-HT1A serotonin (B10506) receptors in rat brain homogenates researchgate.net. Additionally, certain 2-phenyl-benzofurans isolated from Onobrychis ebenoides demonstrated a significant binding affinity for the estrogen receptor, suggesting potential as phytoestrogens acs.org.

Cellular Signaling Pathways: Benzofuran derivatives have been found to modulate key cellular signaling pathways involved in cell survival and proliferation. The PI3K/Akt/mTOR signaling pathway, which is often aberrantly activated in cancer, has been identified as a target. Specific benzo[b]furan derivatives were shown to inhibit this pathway, leading to apoptosis in human breast cancer cells nih.gov. Similarly, the derivative 2-(4-benzyloxy-3-methoxyphenyl)-5-(carbethoxyethylene)-7-methoxy-benzofuran (BMBF) was found to decrease the expression of integrin α7 and deactivate the downstream FAK/AKT signaling pathway, which is involved in cell proliferation and metastasis nih.govpreprints.org.

Apoptosis Induction: A primary mechanism of action for many anticancer benzofuran derivatives is the induction of apoptosis, or programmed cell death. The compound 2-(3′,4′,5′-trimethoxybenzoyl)-3-methyl-5-amino-6-methoxybenzo[b]furan (3h) was found to induce apoptosis in leukemia cells in a concentration-dependent manner nih.gov. This process was associated with the activation of key apoptotic proteins, including caspase-3, -8, and -9, and the release of cytochrome c from the mitochondria nih.govmdpi.com. Other benzofuran derivatives, such as Moracin N and BL-038, also trigger mitochondrial-dependent apoptosis by altering the ratio of pro-apoptotic (Bax) to anti-apoptotic (Bcl-2) proteins, leading to caspase activation mdpi.comfrontiersin.org. Studies have confirmed that these compounds can induce apoptosis through both extrinsic and intrinsic pathways nih.govuludag.edu.tr.

Reactive Oxygen Species (ROS) Generation: The generation of reactive oxygen species is another significant cellular process modulated by benzofuran derivatives, often preceding apoptosis. The novel derivative BL-038 was shown to induce ROS production in human chondrosarcoma cells mdpi.com. This effect was mitigated by antioxidants like N-acetylcysteine (NAC), which also reduced cell apoptosis, confirming the role of ROS in the compound's mechanism mdpi.com. Similarly, Moracin N was found to dramatically increase ROS generation in lung cancer cells, which was also reversible with NAC treatment frontiersin.org. Further studies have demonstrated that certain derivatives have pro-oxidative effects that contribute to their anticancer activity mdpi.com.

Cytokine Secretion: Benzofuran derivatives have also been shown to modulate the secretion of cytokines, particularly those involved in inflammation. Certain novel synthesized benzofuran compounds were found to suppress lipopolysaccharide-stimulated inflammation by decreasing the secretion of inflammatory mediators, including interleukin-6 (IL-6), Chemokine (C-C) Ligand 2 (CCL2), nitric oxide (NO), and prostaglandin (B15479496) E2 (PGE2) researchgate.net. In a separate study, two active benzofuran derivatives were found to inhibit the release of the proinflammatory cytokine IL-6 in leukemia cells mdpi.com.

Tubulin has been identified as a primary molecular target for a significant class of anticancer benzofuran derivatives. These compounds inhibit the polymerization of tubulin into microtubules, which are essential for cell division, leading to cell cycle arrest and apoptosis nih.gov.

A series of 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]furan derivatives have been shown to interact strongly with tubulin by binding to the colchicine (B1669291) site nih.govnih.gov. This binding prevents the assembly of microtubules, causing cells to accumulate in the G2/M phase of the cell cycle nih.govnih.gov. Compounds such as 4r and 4t were found to be potent inhibitors of tubulin polymerization and strongly inhibited the binding of radiolabeled colchicine to tubulin, confirming their interaction at this specific site nih.gov. Similarly, compound 5i, a 3-dimethylamino benzo[b]furan derivative, also potently inhibited both tubulin polymerization and colchicine binding nih.gov. The discovery of 7-hydroxy-6-methoxy-2-methyl-3-(3,4,5-trimethoxybenzoyl)benzo[b]furan (BNC105) further solidified tubulin as a key target for this class of compounds ebi.ac.uk.

Table 1: Inhibition of Tubulin Polymerization and Colchicine Binding by Select Benzofuran Derivatives

| Compound | Inhibition of Tubulin Polymerization (IC50, µM) nih.gov | Inhibition of [³H]Colchicine Binding (%) nih.govnih.gov |

|---|---|---|

| 4d | 1.0 | Not Determined |

| 4r | 0.55 | 97 |

| 4t | 0.43 | 96 |

| 5d | Not Determined | 73 |

| 5i | 1.6 | 76 |

| CA-4 (Combretastatin A-4) | 1.1 | 99 |

Structure-Activity Relationship (SAR) Investigations at the Molecular Level

Structure-activity relationship (SAR) studies have revealed that the nature and position of substituents on the benzofuran core are critical determinants of biological activity.

For 2-(3′,4′,5′-trimethoxybenzoyl) derivatives, the introduction of a methyl group at the C-3 position of the benzofuran ring generally enhances antiproliferative activity nih.govnih.gov. For instance, comparing 3-unsubstituted derivatives with their 3-methyl counterparts showed a significant increase in potency nih.gov. The substitution on the amino group at the C-3 position also plays a key role; dimethylamino derivatives were generally more potent than their unsubstituted amino counterparts nih.gov. Changing the C-3 substituent from a dimethylamino group to an acetamido moiety resulted in only a minimal reduction in activity nih.gov.

The presence of a hydrogen bond donor, such as a hydroxyl group, can be crucial for activity. For example, a hydroxyl group at C-7 was found to contribute to the pharmacophore's interactions and enhance antimitotic activity nih.gov. Conversely, replacing a methoxy (B1213986) group with a more hydrophilic hydroxy group can lead to a drastic loss of activity in some cases, highlighting the importance of electronic and lipophilic properties nih.gov. The addition of halogens like bromine to the benzofuran ring has also been shown to significantly increase anticancer activity, potentially by forming "halogen bonds" that improve binding affinity with molecular targets nih.gov.

Table 2: Effect of C-3 Substituents on Antiproliferative Activity

| Base Structure | C-3 Substituent | General Activity Trend | Reference |

|---|---|---|---|

| 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]furan | -H | Less Active | nih.gov |

| 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]furan | -CH₃ | More Active | nih.govnih.gov |

| 2-(3′,4′,5′-trimethoxybenzoyl)-3-amino-benzo[b]furan | -NH₂ | Less Active | nih.gov |

| 2-(3′,4′,5′-trimethoxybenzoyl)-3-amino-benzo[b]furan | -N(CH₃)₂ | More Active | nih.gov |

The position of substituents, particularly methoxy groups, on the benzene (B151609) portion of the benzofuran ring has a profound impact on biological activity.

In studies of 2-(3′,4′,5′-trimethoxybenzoyl) derivatives, the placement of a methoxy group at the C-6 position was found to be essential for potent inhibition of tubulin polymerization and antiproliferative effects nih.govnih.gov. For both the 3-amino and 3-dimethylamino series, derivatives with a C-6 methoxy substituent (compounds 5d and 5i) exhibited the best antiproliferative activity nih.gov. Shifting the methoxy group to the C-4, C-5, or C-7 position resulted in a significant loss of potency nih.govnih.gov. For example, the C-6 methoxy analogue (4r) was approximately 10-fold more active than the C-4 (4v) or C-5 (4w) methoxy analogues in several cell lines nih.gov. Similarly, in a series of 5-amino derivatives, the greatest inhibition of cell growth occurred when the methoxy substituent was at the C-6 position, whereas substitution at C-7 decreased potency nih.govnih.gov. This highlights the critical role of the substitution pattern on the benzofuran nucleus for optimal interaction with biological targets like tubulin.

Biosynthetic Pathways and Natural Occurrence of Benzofuran, 3-methoxy- Analogues

The biosynthesis of benzofuran, 3-methoxy- and its analogues is a complex process that is not yet fully elucidated for every specific compound. However, research into related, more complex natural products provides a foundational understanding of the probable enzymatic reactions and precursor molecules involved. The general consensus points to the phenylpropanoid pathway as the primary origin of the carbon skeleton for these compounds.

The biosynthesis can be broadly conceptualized in three main stages: the formation of phenylpropanoid precursors, the construction of the core benzofuran ring, and subsequent modifications such as hydroxylation and methylation to yield the diverse array of naturally occurring analogues.

Phenylpropanoid Pathway as the Origin

The journey towards benzofuran biosynthesis begins with the shikimate pathway, which produces the aromatic amino acid L-phenylalanine. Phenylalanine is then deaminated by phenylalanine ammonia-lyase (PAL) to form cinnamic acid, a key entry point into the phenylpropanoid pathway. Through a series of enzymatic hydroxylations and methylations, cinnamic acid is converted into various substituted derivatives, such as p-coumaric acid, caffeic acid, ferulic acid, and sinapic acid. These molecules serve as the fundamental building blocks for a vast array of secondary metabolites, including flavonoids, lignans (B1203133), and benzofurans.

Formation of the Benzofuran Nucleus

The precise enzymatic steps leading to the formation of the benzofuran ring, especially for simpler analogues, are still an active area of research. However, studies on more complex benzofuran-containing natural products, such as pterocarpans and 2-arylbenzofurans (moracins), have shed light on potential mechanisms.

One proposed pathway for the formation of 2-arylbenzofurans involves the oxidative cyclization of a stilbene (B7821643) precursor. This pathway is thought to be responsible for the biosynthesis of moracins in mulberry (Morus alba) researchgate.net. In this proposed mechanism, two units derived from the phenylpropanoid pathway condense to form a stilbene. This stilbene then undergoes an enzyme-catalyzed oxidative cyclization to form the benzofuran ring.

For simpler benzofurans that lack the 2-aryl substituent, the mechanism of ring formation may differ. It is hypothesized that a C6-C2 or C6-C3 unit derived from a phenylpropanoid precursor undergoes intramolecular cyclization. This could potentially involve an ortho-hydroxylated cinnamic acid derivative that is subsequently modified and cyclized. The exact enzymes catalyzing this cyclization in simpler benzofurans have yet to be definitively identified.

Hydroxylation and O-Methylation

Once the core benzofuran or a dihydrobenzofuran intermediate is formed, it can undergo a variety of modifications to produce the diverse range of naturally occurring analogues. To arrive at a 3-methoxybenzofuran structure, a hydroxylation reaction at the 3-position is a likely prerequisite. This step is probably catalyzed by a cytochrome P450 monooxygenase, a class of enzymes known for their role in the hydroxylation of various secondary metabolites.

Following hydroxylation, the resulting 3-hydroxybenzofuran intermediate would serve as a substrate for an O-methyltransferase (OMT). These enzymes catalyze the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to a hydroxyl group. OMTs are well-characterized in the biosynthesis of many plant natural products, including flavonoids and isoflavonoids, where they play a crucial role in determining the final structure and biological activity of the molecule. The existence of OMTs that can methylate phenolic hydroxyl groups is well-established, and it is highly probable that a specific OMT is responsible for the methylation of the 3-hydroxyl group of a benzofuran precursor.

Natural Occurrence of Benzofuran, 3-methoxy- Analogues

Benzofuran derivatives are widely distributed in the plant kingdom, as well as in some fungi and bacteria. researchgate.net They have been isolated from various plant families, including the Asteraceae, Fabaceae, Moraceae, and Rutaceae. nih.govrsc.org The specific natural occurrence of "Benzofuran, 3-methoxy-" is not extensively documented in readily available literature, suggesting it may be a less common or less studied simple benzofuran. However, a number of its more complex analogues, particularly those with additional substitutions on the benzene ring or at other positions of the furan (B31954) ring, have been identified from natural sources. These compounds often exhibit a range of biological activities.

Below is a table summarizing some naturally occurring benzofuran analogues that feature a methoxy group, providing insights into the types of organisms and the structural diversity of these compounds found in nature.

| Compound Name | Natural Source | Family/Class | Reference |

|---|---|---|---|

| Moracin C | Morus alba (White Mulberry) | Moraceae | researchgate.net |

| Eupomatenoid-7 | Eupomatia laurina | Eupomatiaceae | |

| 2-(2,4-dihydroxy-3-methoxyphenyl)-5,6-methylenedioxybenzofuran | Krameria ixine | Krameriaceae | |

| 6-Methoxy-2-methyl-3-phenylbenzofuran-5-ol | Dalbergia odorifera | Fabaceae | researchgate.net |

| (S)-5,7-dichloro-6-methoxy-2-methyl-2,3-dihydrobenzofuran-4-carboxylic acid | Pinus strobus (Eastern White Pine) | Pinaceae | researchgate.net |

Applications of Benzofuran, 3 Methoxy in Chemical Sciences

Role as a Synthetic Building Block in Complex Molecule Synthesis

Benzofuran (B130515) and its derivatives are pivotal scaffolds in the architecture of numerous natural products and pharmacologically significant molecules. mdpi.comrsc.org The inherent reactivity and structural features of the benzofuran core allow it to be a strategic starting point or intermediate in multi-step total synthesis. rsc.orgrsc.org The presence of a methoxy (B1213986) group at the 3-position can influence the reactivity and stereochemistry of subsequent transformations, making 3-methoxybenzofuran analogues valuable intermediates.

The synthesis of complex natural products often involves the construction of the benzofuran skeleton as a key step. rsc.org For instance, synthetic strategies targeting benzofuran-containing lignans (B1203133) and neolignans, which exhibit a broad spectrum of biological activities, utilize functionalized benzofuran precursors. rsc.org Methodologies such as iodine-promoted cyclization, Sonogashira coupling, and Wittig reactions are employed to build upon the benzofuran core to achieve the final complex structure. rsc.org

One significant class of natural products where benzofuran intermediates are crucial is the pterocarpans, which are known for their antifungal and antibacterial properties. researchgate.netgoogle.com The synthesis of pterocarpans can proceed through isoflavone (B191592) intermediates, which themselves can be derived from benzofuran precursors via rearrangement reactions of chalcones. researchgate.netnih.gov The strategic placement of substituents, such as a methoxy group, on the benzofuran ring is essential for guiding the assembly of the final pterocarpan (B192222) skeleton. acs.org Furthermore, 3-substituted 7-methoxybenzofurans have been identified as useful intermediates in the preparation of morphine analogs, highlighting the importance of this scaffold in medicinal chemistry. acs.org

Table 1: Examples of Complex Molecules Synthesized Using Methoxy-Substituted Benzofuran Intermediates

| Target Molecule Class | Synthetic Strategy Highlight | Precursor Type | Reference |

| Lignans (e.g., Vibsanol) | Tandem cyclization of o-hydroxyarylalkynes | Methoxy-substituted vanillin (B372448) derivative | rsc.org |

| Neolignans (e.g., XH-14) | Iodine-induced cyclization, Sonogashira coupling | 7-methoxybenzofuran derivative | rsc.org |

| Pterocarpans | Rearrangement of 2-hydroxychalcones | Methoxy-substituted chalcone | researchgate.netnih.gov |

| Morphine Analogs | Multi-step synthesis | 3-substituted 7-methoxybenzofuran | acs.org |

Utility in Materials Science and Technology

The benzofuran moiety is recognized for its beneficial electrochemical behavior, thermal stability, and photophysical properties, making it a desirable component in materials science. nih.gov These characteristics are leveraged in the development of organic materials for electronic and photonic applications.

Benzofuran derivatives are integral to the design of fluorescent materials due to their high quantum yields and light-emitting properties. nih.gov The electronic nature of substituents on the benzofuran ring can modulate the photophysical characteristics, including absorption and emission wavelengths. The introduction of an electron-donating group like methoxy (-OCH3) can influence the energy of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), thereby tuning the emission color. nih.gov

These properties are particularly relevant for the development of Organic Light-Emitting Diodes (OLEDs). scispace.com In OLEDs, organic materials are used to form emissive layers where the recombination of electrons and holes generates light. ossila.com Benzofuran-containing compounds have been investigated as host materials and emitters in OLED devices. scispace.comnbinno.com For example, fluorobenzofuran has been utilized as a high triplet energy host material in green phosphorescent OLEDs. scispace.com The incorporation of the 3-methoxybenzofuran unit into larger conjugated systems is a strategy to fine-tune the electronic properties and enhance the performance of optoelectronic devices. nbinno.com

Table 2: Representative Photophysical Properties of Functionalized Benzofuran Derivatives

| Compound Type | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Application Area | Reference |

| Hydroxy-benzofuran-chromenone | 260–349 | 400–485 | Fluorescent Probe | researcher.life |

| Benzofuran-Naphthyridine | Varies with solvent | Varies with solvent | Solvatochromic Fluorophore | scispace.com |

| Benzofuran-based dyes | ~450-500 | Not specified | Dye-Sensitized Solar Cells | nih.gov |